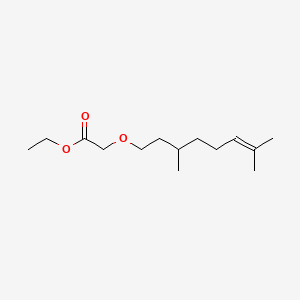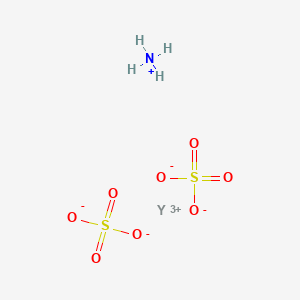
Benzamide, N-(4-chlorophenyl)-3-fluoro-N-hydroxy
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, N-(4-chlorophenyl)-3-fluoro-N-hydroxy is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core substituted with a 4-chlorophenyl group, a 3-fluoro substituent, and a hydroxy group on the nitrogen atom. Benzamides are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(4-chlorophenyl)-3-fluoro-N-hydroxy typically involves the following steps:
Formation of the Benzamide Core: The initial step involves the reaction of benzoic acid with 4-chloroaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form N-(4-chlorophenyl)benzamide.
Introduction of the Fluoro Group: The benzamide derivative is then subjected to fluorination using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the 3-fluoro substituent.
Hydroxylation: Finally, the compound is treated with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide to introduce the hydroxy group on the nitrogen atom, yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Benzamide, N-(4-chlorophenyl)-3-fluoro-N-hydroxy undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a nitroso derivative.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The fluoro and chloro substituents can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides with different functional groups replacing the fluoro or chloro substituents.
Wissenschaftliche Forschungsanwendungen
Benzamide, N-(4-chlorophenyl)-3-fluoro-N-hydroxy has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of enzymes involved in cancer cell proliferation.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of Benzamide, N-(4-chlorophenyl)-3-fluoro-N-hydroxy involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of the target enzyme, inhibiting its activity and thereby exerting its biological effects. The pathways involved include the inhibition of enzyme-mediated reactions that are crucial for cell proliferation and survival.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-chlorophenyl)benzamide: Lacks the fluoro and hydroxy substituents.
3-fluoro-N-hydroxybenzamide: Lacks the 4-chlorophenyl substituent.
N-(4-chlorophenyl)-3-fluorobenzamide: Lacks the hydroxy substituent.
Uniqueness
Benzamide, N-(4-chlorophenyl)-3-fluoro-N-hydroxy is unique due to the presence of both the fluoro and hydroxy substituents, which contribute to its distinct chemical and biological properties. The combination of these substituents enhances its potential as an enzyme inhibitor and its overall biological activity compared to similar compounds.
Eigenschaften
CAS-Nummer |
94370-36-2 |
|---|---|
Molekularformel |
C13H9ClFNO2 |
Molekulargewicht |
265.67 g/mol |
IUPAC-Name |
N-(4-chlorophenyl)-3-fluoro-N-hydroxybenzamide |
InChI |
InChI=1S/C13H9ClFNO2/c14-10-4-6-12(7-5-10)16(18)13(17)9-2-1-3-11(15)8-9/h1-8,18H |
InChI-Schlüssel |
HMFYBPJJKFAAOC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)F)C(=O)N(C2=CC=C(C=C2)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![6-(4-methylpiperazin-1-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol;hydrochloride](/img/structure/B12653149.png)








